N-(5-methylpyridazin-3-yl)acetamide CAS number 1314406-52-4
N-(5-methylpyridazin-3-yl)acetamide CAS number 1314406-52-4
Technical Profile: N-(5-methylpyridazin-3-yl)acetamide [1]
Part 1: Executive Technical Summary
N-(5-methylpyridazin-3-yl)acetamide (CAS 1314406-52-4 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a pyridazine core substituted with a methyl group at the 5-position and an acetamide moiety at the 3-position.
This compound serves as a critical bioisostere for 2-aminopyridine and 2-aminopyrimidine scaffolds, commonly found in kinase inhibitors and GPCR ligands. The presence of the pyridazine ring (1,2-diazine) introduces unique physicochemical properties—specifically lowered pKa and altered hydrogen-bonding vectors—compared to its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) analogs. This guide details the synthesis, physicochemical characterization, and application of this compound in high-value pharmaceutical research.
Part 2: Chemical Specifications & Properties
The following data consolidates calculated and observed properties relevant to synthesis and assay development.
| Property | Specification |
| CAS Number | 1314406-52-4 |
| IUPAC Name | N-(5-methylpyridazin-3-yl)acetamide |
| Synonyms | 3-Acetamido-5-methylpyridazine; N-(5-methyl-3-pyridazinyl)acetamide |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| SMILES | CC1=CC(=NN=C1)NC(=O)C |
| InChI Key | POVHAQRJWOWXJB-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridazine N), ~14 (Amide NH) |
| LogP (Calc) | ~0.3 - 0.6 (Low lipophilicity, favorable for fragments) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Pyridazine N1, N2; Carbonyl O) |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of N-(5-methylpyridazin-3-yl)acetamide relies on the selective acetylation of the amino-pyridazine precursor. The following protocol is designed for high purity and scalability.
Core Reaction Logic
The nucleophilic amine at the 3-position of the pyridazine ring attacks the electrophilic carbonyl of acetic anhydride. The 5-methyl group provides steric bulk but does not significantly deactivate the amine, allowing for standard acetylation conditions.
Step-by-Step Protocol
Precursor: 3-Amino-5-methylpyridazine (CAS 771-61-9).
Reagents:
-
Acetic Anhydride (
) – 1.2 to 1.5 equivalents. -
Solvent: Pyridine (acts as solvent and base) or Dichloromethane (DCM) with Triethylamine (
). -
Catalyst: 4-Dimethylaminopyridine (DMAP) – 0.05 eq (optional, for acceleration).
Procedure:
-
Dissolution: Charge a reaction vessel with 3-amino-5-methylpyridazine (1.0 eq) and anhydrous DCM (10 mL/g).
-
Base Addition: Add Triethylamine (2.0 eq) under nitrogen atmosphere. Cool to 0°C.[2]
-
Acetylation: Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Quench: Quench the reaction with saturated
solution. -
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-5% MeOH/DCM) to yield the target acetamide.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the acetylation of 3-amino-5-methylpyridazine.
Part 4: Applications in Drug Discovery
This compound is not merely an intermediate; it is a pharmacophore scaffold used to probe binding pockets in kinase enzymes and epigenetic targets.
Bioisosterism & Solubility
The pyridazine ring (1,2-diazine) is less lipophilic than pyridine. Replacing a pyridine core with pyridazine in a drug candidate often improves aqueous solubility while maintaining aromatic planarity. The N-N bond creates a high dipole moment, influencing the orientation of the molecule in the active site.
Kinase Hinge Binding
In kinase inhibitors, the "hinge region" of the ATP-binding pocket requires hydrogen bond donors and acceptors.
-
Acceptor: The N2 nitrogen of the pyridazine ring can accept a hydrogen bond from the backbone NH of the kinase hinge.
-
Donor/Acceptor: The acetamide group acts as a versatile "tail," where the NH can donate to a backbone Carbonyl, and the Carbonyl oxygen can accept from a backbone NH.
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of 151 Da, this compound is an ideal "fragment." It has high ligand efficiency (LE). Screening libraries containing this fragment can identify starting points for "growing" larger, high-affinity inhibitors by substituting the methyl group or extending the acetamide.
Pharmacophore Interaction Map
Figure 2: Pharmacophore map illustrating potential binding interactions of the scaffold within a protein active site.
Part 5: Analytical Characterization
To validate the identity of CAS 1314406-52-4, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.8 ppm (s, 1H): Broad singlet for the Amide NH .
-
δ 8.8 ppm (d, 1H): Pyridazine ring proton at position 6 (adjacent to N).
-
δ 7.6 ppm (d, 1H): Pyridazine ring proton at position 4.
-
δ 2.3 ppm (s, 3H): Singlet for the 5-Methyl group.
-
δ 2.1 ppm (s, 3H): Singlet for the Acetamide Methyl group.
-
-
LC-MS:
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).
-
Observed Mass: [M+H]⁺ = 152.18 m/z.
-
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic; protect from moisture to prevent hydrolysis of the amide bond.
References
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for reactivity of amino-pyridazines).
